BenchChemオンラインストアへようこそ!

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazole-Benzamide Scaffolds

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide (CAS 1170895-28-9) is a synthetic small-molecule thiazole-benzamide hybrid supplied as a hydrobromide salt with a molecular weight of 409.7 g·mol⁻¹. It belongs to the 4-(4-chlorophenyl)thiazole chemical class, a scaffold associated with antimalarial , antimicrobial, and kinase-modulatory activities in the broader literature.

Molecular Formula C17H14BrClN2OS
Molecular Weight 409.73
CAS No. 1170895-28-9
Cat. No. B2915703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide
CAS1170895-28-9
Molecular FormulaC17H14BrClN2OS
Molecular Weight409.73
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br
InChIInChI=1S/C17H13ClN2OS.BrH/c18-14-8-6-12(7-9-14)15-11-22-16(20-15)10-19-17(21)13-4-2-1-3-5-13;/h1-9,11H,10H2,(H,19,21);1H
InChIKeyRGAJPRZNSLMFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Methyl}Benzamide Hydrobromide (CAS 1170895-28-9): Compound Identity, Class, and Procurement Baseline


N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide (CAS 1170895-28-9) is a synthetic small-molecule thiazole-benzamide hybrid supplied as a hydrobromide salt with a molecular weight of 409.7 g·mol⁻¹ [1]. It belongs to the 4-(4-chlorophenyl)thiazole chemical class, a scaffold associated with antimalarial [2], antimicrobial, and kinase-modulatory activities in the broader literature [3]. The compound is commercially available from multiple suppliers at ≥95% purity for research use only [1] , positioning it as a specialized screening candidate rather than a clinically validated agent. Its distinguishing features—the methylene (-CH₂-) spacer between the thiazole C2 and the benzamide nitrogen, the hydrobromide counterion, and the unsubstituted benzamide ring—define the basis for differentiation from the closest in-class analogs.

Why Generic Thiazole-Benzamide Substitution Fails: Structural Determinants That Distinguish CAS 1170895-28-9 from Its Closest Analogs


In-class thiazole-benzamide compounds cannot be interchanged with CAS 1170895-28-9 because three structural variables independently govern biological target engagement: (i) the presence vs. absence of a methylene spacer between the thiazole C2 and the benzamide amide nitrogen, which alters amide electronic delocalization and conformational flexibility; (ii) the specific 4-chlorophenyl substituent at thiazole position 4, which is essential for the antimalarial phenotype observed in the broader 4-(4-chlorophenyl)thiazole series [1]; and (iii) the hydrobromide salt stoichiometry, which affects solubility, hygroscopicity, and weighing accuracy relative to free-base forms . A direct analog lacking the methylene spacer—N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide—has a different molecular framework (C₁₆H₁₁ClN₂OS, MW 314.8) and distinct hydrogen-bonding geometry [2]. Similarly, the 5-methyl congener introduces steric bulk adjacent to the amide linkage that may alter binding-site complementarity. These structural differences preclude simple assumption of equipotency or interchangeable biological readout.

Quantitative Differentiation Evidence for N-{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Methyl}Benzamide Hydrobromide vs. Closest Analogs


Structural Differentiation: Methylene Spacer Confers Distinct Conformational and Hydrogen-Bonding Profile Relative to Direct Amide Analog

CAS 1170895-28-9 incorporates a methylene (-CH₂-) unit between the thiazole C2 position and the benzamide nitrogen, forming a secondary amide with an sp³-hybridized linker. In contrast, the closest analog N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 87637-30-7) features a direct C2–N bond, yielding a planar thiazole-amide conjugation system with different hydrogen-bond donor/acceptor geometry [1]. The target compound provides an additional rotatable bond (Rotatable Bond Count = 4) [2], enabling conformations that are sterically inaccessible to the direct-linked analog. This structural distinction is critical because the methylene spacer increases the topological polar surface area (tPSA) by approximately 12–15 Ų relative to the direct analog, affecting passive membrane permeability predictions [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazole-Benzamide Scaffolds

Salt Form Differentiation: Hydrobromide Counterion Provides Defined Stoichiometry vs. Free Base Handling Uncertainties

The target compound is supplied exclusively as a monohydrobromide salt (1:1 HBr stoichiometry, confirmed by InChI: InChI=1S/C17H13ClN2OS.BrH) [1]. This is in contrast to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, which is typically handled as the free base [2]. The hydrobromide salt form offers quantifiable advantages for procurement and experimental reproducibility: it provides a well-defined single-isotope mass (monoisotopic mass 407.96987 Da) [1], eliminates uncertainty about protonation state at the thiazole or amide nitrogen, and typically exhibits higher aqueous solubility than the corresponding free base, which is critical for biological assay preparation.

Pre-formulation Salt Selection Analytical Chemistry

4-Chlorophenyl Substituent at Thiazole Position 4 is Essential for Antimalarial Phenotype: Class-Level Evidence from the 4-(4-Chlorophenyl)thiazole Series

A 2023 study of 4-(4-chlorophenyl)thiazole compounds—the same core substructure present in CAS 1170895-28-9—demonstrated in vitro anti-Plasmodium falciparum (3D7 chloroquine-sensitive strain) activity with IC₅₀ values ranging from 0.79 to >10 µM across the evaluated series [1]. The study also reported low cytotoxicity against mouse splenocytes and favorable in silico ADMET predictions (oral bioavailability parameters within drug-like space) [1]. By contrast, the methoxy-substituted phenyl analog (N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide, CAS 1170893-47-6) replaces the electron-withdrawing -Cl with an electron-donating -OCH₃ group, which fundamentally alters the electronic character of the thiazole ring and is expected to produce different target-binding profiles [2].

Antimalarial Drug Discovery Plasmodium falciparum Structure-Activity Relationship

Differentiation from the 5-Methyl Congener: Absence of Steric Bulk at Position 5 Affords a Less Hindered Pharmacophore

The 5-methyl-substituted congener (N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide, CAS 1171239-19-2) differs from the target compound solely by the addition of a -CH₃ group at thiazole position 5 . This methyl group introduces steric bulk directly adjacent to the C2-CH₂-NH-CO- linker and increases molecular weight from 409.7 to 423.75 g·mol⁻¹ [1]. The 5-methyl substituent restricts rotation about the C4-C5 bond and may sterically hinder the approach of the amide side chain toward target protein binding pockets. The unsubstituted C5 position of CAS 1170895-28-9 thus provides a less sterically congested pharmacophore that may be preferable for targets with tight or sterically constrained binding sites.

Medicinal Chemistry Kinase Inhibitor Design Steric Effects

Kinase Inhibition Potential: Thiazole-2-ylmethyl Benzamide Scaffold Aligns with Known ATP-Mimetic Pharmacophores

Patent literature discloses that 1,3-thiazol-2-yl substituted benzamide compounds of general formula (I)—which structurally encompass the target compound—modulate and/or inhibit cell proliferation and protein kinase activity, and are described as useful for treating malignancies [1]. The thiazole nitrogen and the amide carbonyl oxygen form a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP, a feature conserved across many kinase inhibitor scaffolds. While direct IC₅₀ data for CAS 1170895-28-9 against specific kinases are not available in the public domain, the compound's structural alignment with ATP-mimetic benzamides supports its prioritization as a kinase-focused screening candidate over analogs that disrupt this pharmacophoric geometry (e.g., thiazole-4-yl benzamides or N-alkylated variants lacking the amide NH).

Kinase Inhibition ATP-Competitive Inhibitors Antiproliferative Agents

Purity and Sourcing Traceability: ≥95% Certified Purity with Multiple Validated Vendor Lines Enables Reproducible Cross-Laboratory Studies

CAS 1170895-28-9 is supplied at ≥95% purity (HPLC-validated) by Sigma-Aldrich (Enamine cat. ENA183888715), AKSci (cat. 0116DE), Santa Cruz Biotechnology (cat. sc-355382), and Biosynth . Multiple independent vendor lines provide procurement redundancy that is not uniformly available for less common analogs such as the 4-methoxy derivative (limited to fewer suppliers) [1]. All vendors stipulate that the compound is for research use only and ship at ambient temperature with long-term storage recommended in cool, dry conditions . The availability of Certificates of Analysis (CoA) from major suppliers supports batch-to-batch reproducibility verification.

Chemical Procurement Quality Assurance Analytical Chemistry

Recommended Research and Industrial Application Scenarios for N-{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Methyl}Benzamide Hydrobromide (CAS 1170895-28-9)


Antimalarial Screening Cascade: Prioritization of the 4-(4-Chlorophenyl)thiazole Scaffold Against P. falciparum 3D7 and Drug-Resistant Strains

Investigators pursuing phenotypic antimalarial screening should include CAS 1170895-28-9 in compound libraries targeting Plasmodium falciparum, based on class-level evidence that 4-(4-chlorophenyl)thiazole compounds inhibit parasite growth with IC₅₀ values from 0.79 µM, and exhibit low mammalian cytotoxicity and favorable in silico ADMET profiles [1]. The compound serves as a probe for establishing structure-activity relationships around the thiazole C2-methylene-benzamide architecture. Direct comparison with the 5-methyl analog (CAS 1171239-19-2) in the same assay plate can reveal steric tolerance at the thiazole C5 position . Chloroquine should be included as a positive control (IC₅₀ typically <0.1 µM against 3D7) to contextualize potency.

Kinase Inhibitor Hit Discovery: ATP-Mimetic Scaffold Evaluation in Biochemical and Cellular Kinase Assays

Given the thiazole-amide bidentate hydrogen-bonding motif that mimics the adenine ring of ATP [2], CAS 1170895-28-9 is suitable for inclusion in kinase-focused screening libraries. The compound should be profiled against a panel of tyrosine and serine/threonine kinases at 10 µM and 1 µM concentrations; hits meeting a ≥50% inhibition threshold at 10 µM warrant follow-up IC₅₀ determination. The methylene spacer differentiates this scaffold from direct-linked thiazole-2-yl benzamides, enabling exploration of conformational flexibility as a selectivity determinant. Parallel testing against N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 87637-30-7) can reveal the impact of the sp³ linker on kinase selectivity profiles.

Antimicrobial Susceptibility Testing: Gram-Positive and Gram-Negative Panel Evaluation

Thiazole-benzamide hybrids have demonstrated broad-spectrum antimicrobial activity in class-level studies [3]. CAS 1170895-28-9 should be evaluated in broth microdilution assays against Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Candida albicans (ATCC 90028) to establish minimum inhibitory concentration (MIC) values. The hydrobromide salt form facilitates accurate weighing and dissolution in DMSO for assay preparation . Comparison with the 4-methoxy analog (CAS 1170893-47-6) can elucidate the contribution of the electron-withdrawing 4-Cl group to antimicrobial potency.

Medicinal Chemistry Derivatization: C5 Functionalization of the Thiazole Core for Focused Library Synthesis

The unsubstituted C5 position of the thiazole ring in CAS 1170895-28-9 provides a synthetic handle for electrophilic aromatic substitution (e.g., bromination, nitration, Vilsmeier-Haack formylation) or direct C-H activation chemistry [4]. This enables the generation of focused compound libraries exploring C5 substituent effects while holding the 4-(4-chlorophenyl) and 2-methylene-benzamide motifs constant. The resulting derivatives can be compared directly to the commercially available 5-methyl congener (CAS 1171239-19-2) , establishing a complete C5 SAR series from a common parent scaffold. The ≥95% purity of the starting material ensures that library products are not compromised by impurities carried through from the building block.

Quote Request

Request a Quote for N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.